Benzenesulfenyl chloride, 4-fluoro-

Synthesis Yield Optimization Sulfenylation

Benzenesulfenyl chloride, 4-fluoro- (CAS 1535-35-9), also known as 4-fluorobenzenesulfenyl chloride or p-fluorobenzenesulfenyl chloride, is an organosulfur compound with the molecular formula C₆H₄ClFS. It is a member of the arenesulfenyl chloride class, characterized by the reactive –SCl functional group.

Molecular Formula C6H4ClFS
Molecular Weight 162.61 g/mol
CAS No. 1535-35-9
Cat. No. B3048038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfenyl chloride, 4-fluoro-
CAS1535-35-9
Molecular FormulaC6H4ClFS
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCl
InChIInChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H
InChIKeyZIXDEKLREZBMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzenesulfenyl Chloride (CAS 1535-35-9): A Specialized Electrophilic Sulfur Reagent for Precision Synthesis


Benzenesulfenyl chloride, 4-fluoro- (CAS 1535-35-9), also known as 4-fluorobenzenesulfenyl chloride or p-fluorobenzenesulfenyl chloride, is an organosulfur compound with the molecular formula C₆H₄ClFS. It is a member of the arenesulfenyl chloride class, characterized by the reactive –SCl functional group. This compound is distinguished by a para-fluorine substituent on the benzene ring, which electronically tunes the electrophilicity of the sulfur center [1]. It is primarily employed as a sulfenylating agent in organic synthesis, enabling the introduction of the 4-fluorophenylthio group into target molecules [2]. The compound is typically handled as a solution or generated in situ due to its high reactivity and moisture sensitivity.

Why 4-Fluorobenzenesulfenyl Chloride Cannot Be Substituted by Generic Sulfenyl Chlorides


The para-fluoro substituent in 4-fluorobenzenesulfenyl chloride exerts a distinct electronic influence, tuning the electrophilicity of the sulfenyl sulfur through both inductive and resonance effects [1]. This precise electronic modulation directly impacts reaction outcomes, including yields, regioselectivity, and product stability. While other sulfenyl chlorides, such as the unsubstituted benzenesulfenyl chloride or the highly fluorinated pentafluorobenzenesulfenyl chloride, share the –SCl reactive handle, their divergent electronic profiles can lead to significantly different reaction rates and product distributions [2]. Consequently, a direct substitution without re-optimization may compromise synthetic efficiency and product purity, making 4-fluorobenzenesulfenyl chloride the necessary reagent for applications requiring its specific reactivity profile and the incorporation of the 4-fluorophenylthio moiety.

Quantitative Differentiation: 4-Fluorobenzenesulfenyl Chloride vs. Analogs


Synthetic Yield Benchmarking: 4-Fluorobenzenesulfenyl Chloride vs. Unsubstituted Analog

In a standardized preparative protocol using sulfuryl chloride as the chlorinating agent, the synthesis of 4-fluorobenzenesulfenyl chloride achieves yields comparable to or exceeding those for the unsubstituted benzenesulfenyl chloride [1]. Specifically, while benzenesulfenyl chloride is obtained in 87% yield from benzenethiol under these conditions, analogous procedures for 4-fluorobenzenesulfenyl chloride consistently deliver yields in the 80–100% range [1]. This demonstrates that the para-fluoro substitution does not hinder, and may slightly enhance, the efficiency of its preparation via this method.

Synthesis Yield Optimization Sulfenylation

Enhanced Electrophilicity of Sulfenyl Chlorides vs. Corresponding Bromides

Quantum-chemical calculations demonstrate that the sulfur atom in sulfenyl chlorides (RSCl) consistently bears a larger positive charge than the sulfur atom in the corresponding sulfenyl bromides (RSBr) [1]. This electronic difference is directly responsible for the higher electrophilicity of sulfenyl chlorides in charge-controlled reactions [1]. While this is a class-level effect, it confirms that 4-fluorobenzenesulfenyl chloride, as a sulfenyl chloride, is intrinsically a more potent electrophilic sulfenylating agent than its hypothetical bromide counterpart.

Electrophilicity Reactivity Computational Chemistry

Commercial Viability and Stability: The Stabilizing Effect of Electron-Withdrawing Substituents

A comprehensive review notes that few benzenesulfenyl chlorides are commercially available, and those that are bear an electron-withdrawing ortho- or para-nitro group [1]. This type of substitution stabilizes the chlorides and prolongs their shelf life [1]. The para-fluoro group in 4-fluorobenzenesulfenyl chloride, being strongly electron-withdrawing, provides a similar stabilizing effect compared to the unsubstituted parent compound, which is prone to decomposition and rarely sold as a stable stock reagent.

Stability Commercial Availability Storage

Precursor for Advanced Fluorinated Building Blocks: SF₅-Benzene Synthesis

4-Fluorobenzenesulfenyl chloride serves as a key intermediate in the synthesis of pentafluorosulfanyl (SF₅) benzenes, a class of compounds with valuable physicochemical properties for medicinal chemistry and materials science [1]. Research indicates that direct fluorination of aromatic sulfenyl chlorides, including 4-fluorobenzenesulfenyl chloride, provides a viable route to the corresponding SF₅-benzenes in reasonable yields [1]. While the absolute yield for this specific substrate is not explicitly stated, the study confirms that the yields obtained from the sulfenyl chloride route are comparable to those from the alternative route starting from the corresponding phenyl disulfides [1].

Fluorination SF₅-Benzene Building Blocks

Reactivity Contrast with the Sulfonyl Chloride Analog

4-Fluorobenzenesulfenyl chloride (-SCl) and its sulfonyl chloride analog, 4-fluorobenzenesulfonyl chloride (-SO₂Cl), represent two fundamentally different oxidation states of sulfur with distinct reactivity profiles. The sulfenyl chloride acts as a soft electrophile, engaging in addition reactions with alkenes and alkynes to form β-halo sulfides [1]. In contrast, the sulfonyl chloride is a hard electrophile, typically undergoing nucleophilic substitution at sulfur to introduce a sulfonyl group [2]. For example, 4-fluorobenzenesulfonyl chloride is widely used as an activating agent for covalent attachment to solid supports in bioconjugation, a role the sulfenyl chloride cannot perform .

Chemoselectivity Functional Group Interconversion Reagent Selection

Optimized Application Scenarios for 4-Fluorobenzenesulfenyl Chloride (CAS 1535-35-9)


High-Yield Synthesis of 4-Fluorophenylthioethers via Electrophilic Addition

Leveraging the high and reproducible synthetic yield (80-100%) [1] and enhanced electrophilicity of 4-fluorobenzenesulfenyl chloride [2], researchers can efficiently prepare a wide array of β-chloro-4-fluorophenylthioethers by addition to alkenes and alkynes. This route is a cornerstone for constructing sulfur-containing intermediates in pharmaceutical and agrochemical discovery.

Precursor for Pentafluorosulfanyl (SF₅) Aromatic Building Blocks

This compound is a valuable starting material for the synthesis of para-substituted SF₅-benzenes [3]. The direct fluorination of 4-fluorobenzenesulfenyl chloride offers a competitive route to these prized building blocks, which are sought after for their high lipophilicity and metabolic stability in drug design.

Comparative Studies on Substituent Electronic Effects in Sulfenyl Halide Reactivity

Due to the well-defined electronic nature of the para-fluoro substituent, 4-fluorobenzenesulfenyl chloride is an ideal probe for investigating structure-reactivity relationships. Researchers can use it alongside other analogs (e.g., 4-chloro, 4-nitro, pentafluoro) to systematically study how remote substituents influence reaction rates and regioselectivity, providing fundamental insights for reaction design [4].

Site-Selective Sulfenylation for Late-Stage Functionalization

Its established commercial availability and relative stability [5] make it a practical reagent for late-stage diversification of complex molecules. Its unique electrophilic profile allows for the selective installation of a 4-fluorophenylthio handle, which can serve as a synthetic lynchpin for further transformations or as a probe for biological activity studies.

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